1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro and fluoro substituted phenyl ring attached to a pyrrolidine ring with a carboxamide group
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of 3-chloro-4-fluoroaniline, which is then reacted with an appropriate acylating agent to form the corresponding amide.
Cyclization: The intermediate amide undergoes cyclization to form the pyrrolidine ring. This step often involves the use of reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.
Final Product Formation:
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR), leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains chloro and fluoro substituents but differs in its core structure, which includes a thiazole ring instead of a pyrrolidine ring.
1-(4-Bromophenyl)piperazine: This compound features a piperazine ring and a bromophenyl group, highlighting the diversity in the chemical structures that can be achieved with different substituents.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2O2/c12-8-4-7(1-2-9(8)13)15-5-6(11(14)17)3-10(15)16/h1-2,4,6H,3,5H2,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPQKQZKXIKXCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)F)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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